7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole
CAS No.:
Cat. No.: VC16007469
Molecular Formula: C10H11N3
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N3 |
|---|---|
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | 7-methyl-6,8-dihydro-3H-pyrrolo[3,4-e]benzimidazole |
| Standard InChI | InChI=1S/C10H11N3/c1-13-4-7-2-3-9-10(8(7)5-13)12-6-11-9/h2-3,6H,4-5H2,1H3,(H,11,12) |
| Standard InChI Key | DWWZDSYHAURKEW-UHFFFAOYSA-N |
| Canonical SMILES | CN1CC2=C(C1)C3=C(C=C2)NC=N3 |
Introduction
7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole is a complex heterocyclic compound that belongs to the class of imidazoisoindoles. It is characterized by its unique structural features, including an imidazole ring fused to an isoindole ring system. This compound is of interest in various fields, particularly in pharmaceutical research due to its potential biological activities.
2.2. Synthesis and Production
The synthesis of 7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole involves complex organic reactions, typically requiring multiple steps to form the fused ring system. The production process may involve batch or continuous methods, with careful selection of catalysts and solvents to optimize yield and purity.
3.2. Materials Science
While not extensively documented, heterocyclic compounds like 7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole may have applications in materials science due to their structural complexity and potential for chemical modification.
Suppliers and Availability
7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole is available from several chemical suppliers, including EvitaChem and Chemenu, which specialize in pharmaceutical intermediates . It is also listed by other manufacturers such as Chemlyte Solutions Co., Ltd. .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume